Product packaging for 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one(Cat. No.:)

4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Cat. No.: B8768306
M. Wt: 168.19 g/mol
InChI Key: LQDMEYONSYGNMJ-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Compounds in Organic Chemistry

Spirocyclic compounds are characterized by the presence of at least two rings that are connected by a single, common atom, known as the spiro atom. This unique structural feature imparts a three-dimensional geometry that is distinct from fused or bridged ring systems. The constrained nature of the spiro junction often leads to interesting conformational properties and stereochemical complexities, making these compounds challenging synthetic targets and valuable scaffolds in various chemical disciplines. Their rigid frameworks can precisely position functional groups in three-dimensional space, a desirable trait in the design of molecules with specific biological activities.

Significance of Spirocyclic Lactones in Contemporary Chemical Synthesis

Within the broader family of spirocyclic compounds, spirolactones have emerged as a particularly important subclass. nih.gov A lactone is a cyclic ester, and in spirolactones, the ester-containing ring is spiro-fused to another carbocyclic or heterocyclic ring. This structural motif is found in a wide array of natural products that exhibit a diverse range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. nih.govresearchgate.net Consequently, the development of novel and efficient synthetic strategies for the construction of spirolactones is a major focus of contemporary organic synthesis. nih.gov The creation of these complex structures often requires the development of innovative synthetic methodologies, including stereoselective reactions that can control the configuration of the spirocenter. nih.gov

Positional Context of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one within Spirocyclic Research

This compound belongs to the family of spiro-butenolides, where a five-membered unsaturated lactone ring (a butenolide) is spiro-fused to a cyclohexane (B81311) ring. The "4-hydroxy" substituent on the butenolide ring is a key feature, as it can exist in equilibrium with its keto tautomer, a characteristic of tetronic acids. This functionality is crucial as it can influence the molecule's chemical reactivity and its ability to interact with biological targets. Substituted 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-ones are a significant class of tetronic acids, with some derivatives exhibiting potent biological activities as herbicides and insecticides. nih.gov

Historical Development and Current Research Directions for the Compound

While extensive research has been conducted on the broader class of spirocyclic lactones, detailed historical accounts and current research specifically targeting this compound are not widely documented in publicly available literature. Research in this area has often focused on more complex, substituted analogs. For instance, compounds like 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one have been investigated as key intermediates in the synthesis of commercial acaricides. nih.gov

Current research on spirocyclic butenolides is driven by the quest for new bioactive molecules. The focus is on the development of stereoselective synthetic methods to access these compounds and the exploration of their potential as pharmaceuticals and agrochemicals. The synthesis of γ-spirocyclic butenolides, in particular, has been the subject of numerous studies, highlighting the importance of this structural motif. While direct research on this compound may be limited, the foundational knowledge gained from the study of related spirocyclic lactones provides a strong basis for future investigations into its properties and potential applications.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present available data on the parent compound, 1-Oxaspiro[4.5]dec-3-en-2-one , and a closely related substituted analog, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one , to provide context for the chemical and physical properties of this class of compounds.

Physicochemical Properties of 1-Oxaspiro[4.5]dec-3-en-2-one

The following table summarizes the computed physicochemical properties of the parent compound, 1-Oxaspiro[4.5]dec-3-en-2-one. This data is sourced from the PubChem database. nih.gov

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
XLogP31.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass152.083729621 g/mol
Monoisotopic Mass152.083729621 g/mol
Topological Polar Surface Area26.3 Ų
Heavy Atom Count11
Complexity200

This data is for the parent compound without the 4-hydroxy group.

Crystallographic Data for 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

The crystal structure of this related compound provides insight into the geometry of the spiro-butenolide system. nih.gov

ParameterValue
Molecular FormulaC₁₇H₂₀O₃
Molecular Weight272.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8543 (4)
b (Å)17.9266 (7)
c (Å)9.4883 (4)
β (°)97.809 (2)
Volume (ų)1492.09 (11)

This data is for a substituted analog and is presented for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B8768306 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h6,10H,1-5H2

InChI Key

LQDMEYONSYGNMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)O

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 4 Hydroxy 1 Oxa Spiro 4.5 Dec 3 En 2 One

Reactivity of the Spirocyclic Lactone Framework

The inherent reactivity of the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core allows for a variety of chemical transformations, including oxidative, reductive, and substitution reactions.

Oxidative reactions are fundamental to the synthesis of spirocyclic lactones. The formation of related spiro-lactone frameworks, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, often involves a key metal-catalyzed oxidative cyclization step. This suggests that the synthesis of this compound itself likely proceeds through an oxidative spiroannulation of a suitable phenolic precursor. Further oxidation of the cyclohexene (B86901) ring within the spiro[4.5]decane system can lead to the formation of more complex dienone structures, which are valuable intermediates in organic synthesis.

The unsaturated lactone ring of this compound is susceptible to reduction. Catalytic hydrogenation can reduce the carbon-carbon double bond, yielding the corresponding saturated spirocyclic lactone, 4-Hydroxy-1-oxa-spiro[4.5]decan-2-one. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve further reduction of the lactone carbonyl group. chemistrysteps.com This process typically results in the opening of the lactone ring to form a diol. The specific outcome of the reduction is dependent on the choice of reagent and reaction conditions, allowing for selective transformations. For instance, the use of bulky reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can potentially reduce the lactone to the corresponding lactol without opening the ring. chemistrysteps.com

The conjugated system of the enol-lactone in this compound presents multiple sites for both nucleophilic and electrophilic attack. The enolate, formed by deprotonation of the 4-hydroxyl group, is a soft nucleophile that can react at both the oxygen (O-alkylation/acylation) and the C3 position (C-alkylation/acylation). The C3 position is particularly reactive towards electrophiles in Michael-type addition reactions.

Furthermore, related spiro-dienone lactones have been shown to undergo conjugate addition with nucleophiles like methanol. This reactivity suggests that the double bond in the lactone ring of this compound is also susceptible to attack by various nucleophiles, leading to functionalization of the lactone ring.

Elaboration of the 4-Hydroxyl Group

The 4-hydroxyl group is a key functional handle for derivatization, enabling the synthesis of a wide array of analogues with potentially enhanced biological activities.

The acidic nature of the 4-hydroxyl group facilitates its O-alkylation under basic conditions. While direct synthesis of spiro barbituric acid analogues from this specific lactone is not extensively detailed, the general strategies for synthesizing spiro barbiturates often involve the condensation of a ketone or an activated methylene (B1212753) compound with barbituric acid or its derivatives. nih.govbenthamscience.commdpi.comresearchgate.net In principle, derivatives of this compound could be transformed into intermediates suitable for condensation with urea (B33335) or related compounds to form heterocyclic systems analogous to barbiturates. For instance, O-alkylation can be used to introduce a variety of side chains, which can then be further functionalized. researchgate.netorganic-chemistry.orgscirp.org

Table 1: Examples of O-Alkylation Reactions on Related Hydroxy-Heterocycles This table is illustrative of general O-alkylation reactions and does not represent direct reactions on the subject compound.

ReactantAlkylating AgentConditionsProduct Type
4-HydroxycoumarinBenzyl AlcoholSolid Superacid Catalyst, RefluxO-Benzylated Coumarin
Tetronic AcidAlkyl HalideBase (e.g., K₂CO₃), Solvent (e.g., Acetone)4-Alkoxy-furan-2(5H)-one
N-HydroxyphthalimideDiaryliodonium SaltsCatalyst, Short Reaction TimeN-Aryloxyimide

Acylation and esterification of the 4-hydroxyl group are common strategies for producing bioactive derivatives. Spirocyclic tetronic acid derivatives are the structural core for a class of pesticides, including spiromesifen (B166731) and spirodiclofen (B1663620), which are esters of the tetronic acid moiety. wikipedia.orguct.cl This highlights the importance of esterification in generating biologically active molecules from this scaffold. google.com

Standard esterification methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, can be employed. Additionally, milder coupling methods like the Mitsunobu reaction or carbodiimide-mediated esterifications can be used to introduce a diverse range of carboxylic acids, leading to novel ester analogues with potential applications in agrochemicals and pharmaceuticals. researchgate.net

Table 2: Examples of Bioactive Esters Derived from Tetronic/Tetramic Acid Scaffolds

Compound NameCore StructureAcyl GroupPrimary Bioactivity
SpiromesifenSpirocyclic Tetronic Acid2,4,6-trimethylphenylacetylInsecticide/Acaricide
SpirodiclofenSpirocyclic Tetronic Acid2,2-dimethylbutyrylAcaricide
Spirotetramat (B1682168)Spirocyclic Tetramic Acidcis-3-(2,5-dimethylphenyl)-ethyl carbonateInsecticide

Stereochemical Control in Chemical Transformations of this compound

The stereochemical outcome of chemical transformations involving this compound is of paramount importance, as the spatial arrangement of substituents can significantly influence the biological activity of its derivatives. While specific studies on the stereochemical control for this exact molecule are not extensively documented in publicly available literature, principles of asymmetric synthesis and stereoselective reactions applied to analogous spirocyclic butenolides and related structures provide a strong basis for understanding potential strategies.

Control of stereochemistry in the transformations of this compound can be approached through several key strategies, primarily focusing on the introduction of new chiral centers or the diastereoselective functionalization of the existing scaffold. These strategies often rely on the use of chiral catalysts, chiral auxiliaries, or substrate-inherent stereochemical bias.

One of the primary methods for achieving stereocontrol is through catalytic asymmetric synthesis. This approach is widely used for the construction of chiral butenolides and γ-butyrolactones. rug.nlacs.orgnih.govacs.org For instance, in reactions involving the butenolide ring of a molecule like this compound, asymmetric catalysis could be employed to achieve enantioselective additions to the double bond or stereoselective alkylations at the α-position to the carbonyl group.

The synthesis of related spirocyclic tetronic acids, such as the acaricide spiromesifen, provides valuable insights into the formation of the spirocyclic core. nih.govchimia.ch While the commercial synthesis of spiromesifen may not always prioritize chirality, the methodologies can be adapted for stereoselective synthesis. The key cyclization step to form the spiro-center is a critical juncture where stereochemistry can be directed.

Furthermore, diastereoselective reactions on the pre-existing spiro[4.5]decane ring system can be influenced by the conformation of the ring and the steric hindrance imposed by existing substituents. For example, reductions of a ketone on the cyclohexane (B81311) ring would likely proceed via preferential attack from the less hindered face, leading to a specific diastereomer.

The following table summarizes potential stereoselective transformations applicable to the this compound scaffold, based on established methodologies for similar compound classes.

TransformationType of StereocontrolCatalyst/Reagent ExamplePotential Outcome
Asymmetric Hydrogenation of the C=C bondEnantioselectiveChiral Rhodium or Ruthenium complexes (e.g., with BINAP)Formation of a chiral center at C3 and C4
Asymmetric Michael Addition to the C=C bondEnantioselectiveChiral organocatalysts (e.g., proline derivatives) or metal complexesIntroduction of a substituent at C3 with high enantiomeric excess
Diastereoselective Epoxidation of the C=C bondDiastereoselectivem-CPBA, directed by existing stereocentersFormation of an epoxide with specific stereochemistry
Asymmetric Aldol (B89426) Reaction at the α-positionEnantioselectiveChiral Lewis acids or basesCreation of a new stereocenter α to the carbonyl group
Diastereoselective Reduction of a cyclohexanone (B45756) precursorDiastereoselectiveSterically hindered reducing agents (e.g., L-selectride)Control of the stereochemistry of a resulting hydroxyl group on the cyclohexane ring

Advanced Spectroscopic and Crystallographic Characterization of 4 Hydroxy 1 Oxa Spiro 4.5 Dec 3 En 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is expected to show distinct signals corresponding to the different types of protons. A singlet would be anticipated for the vinylic proton at C3. The ten protons of the cyclohexane (B81311) ring would appear as a complex series of multiplets in the aliphatic region of the spectrum. The enolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon (C2) of the lactone, which is expected at a significantly downfield chemical shift. The enolic carbons (C3 and C4) would resonate in the olefinic region. The spiro carbon (C5), being a quaternary center, would show a characteristic chemical shift. The remaining six carbons of the cyclohexane ring (C6-C10) would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-170-180
C3 (=CH)5.5 - 6.095-105
C4 (=C-OH)-165-175
C5 (Spiro C)-80-90
C6-C10 (CH₂)1.2 - 2.020-40
OHVariable (broad s)-

Note: These are estimated values based on standard chemical shift tables and data from related structures.

To unambiguously assign the predicted signals and understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. preprints.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals for all protonated carbons (C3 and C6-C10).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons (C2, C4, and C5) by observing their correlations with nearby protons. For instance, the vinylic proton at C3 would be expected to show an HMBC correlation to the carbonyl carbon at C2 and the spiro carbon at C5.

These techniques, when used in combination, allow for a complete and detailed assignment of the molecular structure. preprints.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₁₂O₃), the calculated monoisotopic mass is 168.07864 Da.

In addition to accurate mass, HRMS combined with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that offer structural clues. The analysis of related pesticides and their metabolites frequently employs LC-MS/MS techniques. nih.govnih.govresearchgate.net The precursor ion [M+H]⁺ is typically selected for fragmentation analysis. nih.gov The fragmentation of the this compound molecular ion would likely proceed through pathways common to cyclic ketones and esters, such as:

Loss of Carbon Monoxide (CO): A common fragmentation for lactones.

Retro-Diels-Alder (RDA) reaction: Fragmentation of the cyclohexyl ring, leading to the loss of ethylene (B1197577) or related fragments.

Loss of Water (H₂O): From the hydroxyl group and an adjacent proton.

These fragmentation pathways help to confirm the presence of the spirocyclic lactone core structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. For example, the IR spectrum of the related compound spirotetramat (B1682168) shows key peaks at 2946.95 (C-H), 1782.29 (C=O), and 1688.23 (C=C) cm⁻¹. google.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (enolic)Stretch, broad3200 - 3600
C-H (sp³)Stretch2850 - 3000
C=O (lactone)Stretch1750 - 1780
C=C (enol)Stretch1670 - 1690
C-O (ether)Stretch1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The enone system in the five-membered ring of this compound acts as a chromophore. Tetronic acid derivatives are known to exhibit characteristic UV absorption spectra. researchgate.netnih.gov This compound is expected to show a strong absorption band corresponding to a π → π* electronic transition, likely in the range of 250-280 nm, which is typical for α,β-unsaturated carbonyl compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Insights

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the parent compound is not available, the structure of a key analogue, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, has been determined, providing valuable insights. nih.gov

The X-ray analysis of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one reveals important structural details that can be extrapolated to the spiro[4.5]decane system. nih.gov The furanone ring is nearly planar, and the bond lengths within this ring (C2=O at 1.220 Å, C2-C3 at 1.344 Å, and C3-C4 at 1.457 Å) confirm the presence of a conjugated enol-lactone system. nih.gov

For the spiro[4.5]decane system, the six-membered cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain. The five-membered furanone ring would be approximately perpendicular to the plane of the cyclohexane ring. The spiro center (C5) is a stereocenter, and the compound can exist as a pair of enantiomers. X-ray diffraction can distinguish between these stereoisomers if a chiral resolution is performed or if the compound crystallizes in a chiral space group.

Table 3: Crystallographic Data for the Analogue 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one nih.gov

ParameterValue
Chemical FormulaC₁₇H₂₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8543 (4)
b (Å)17.9266 (7)
c (Å)9.4883 (4)
β (°)97.809 (2)
V (ų)1492.09 (11)
Z4

In this analogue, the five-membered cyclopentyl ring adopts an envelope conformation. nih.gov This detailed crystallographic data from a closely related molecule provides a robust model for understanding the solid-state structure and conformation of this compound.

Supramolecular Interactions in the Crystalline Lattice

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively define the supramolecular architecture of the crystal. In the case of this compound and its analogues, hydrogen bonding and other weak interactions play a crucial role in the formation and stabilization of the crystal lattice.

Detailed crystallographic studies of analogous oxaspirocyclic compounds reveal the prevalence of intermolecular hydrogen bonds. For instance, in the crystal structure of 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, a related spiro compound, a distinct O–H···O intermolecular hydrogen bond is observed. mdpi.com This type of interaction, where a hydroxyl group on one molecule donates its hydrogen to an oxygen atom of a neighboring molecule, is a powerful force in directing crystal packing.

For this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl and ether oxygens (hydrogen bond acceptors) suggests that a network of O–H···O and C–H···O hydrogen bonds would be the primary determinants of its supramolecular assembly. These interactions would likely link the molecules into chains or more complex three-dimensional networks. The specific geometry and connectivity of this network would depend on the interplay of the different potential hydrogen bonding sites and the steric demands of the spirocyclic system.

A summary of crystallographic data for an analogous compound, 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one, is presented below to illustrate the typical parameters determined in such analyses. nih.gov

Crystal Data
Empirical Formula C₁₉H₂₂Cl₂O₃
Formula Weight 369.27
Crystal System Orthorhombic
Space Group Pbca
a (Å) 15.177 (3)
b (Å) 13.735 (3)
c (Å) 17.497 (4)
Volume (ų) 3647.4 (13)
Z 8
Calculated Density (Mg/m³) 1.343
Absorption Coefficient (mm⁻¹) 0.37
F(000) 1552
Refinement Data
R[F² > 2σ(F²)] 0.045
wR(F²) 0.131
S 1.08
Reflections Collected 16733
Independent Reflections 3217
Data / Restraints / Parameters 3217 / 0 / 218
Goodness-of-fit on F² 1.08
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.131
R indices (all data) R1 = 0.057, wR2 = 0.138
Largest diff. peak and hole (e.Å⁻³) 0.60 and -0.35

Elemental Compositional Analysis

The elemental composition of this compound is a fundamental characteristic that confirms its molecular formula. The molecular formula for this compound is C₉H₁₂O₃. The elemental analysis provides the percentage by mass of each element present in the compound.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u). The molecular weight of C₉H₁₂O₃ is approximately 168.19 g/mol . nih.govnist.gov

The expected percentages for each element are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09964.29
HydrogenH1.0081212.0967.19
OxygenO15.999347.99728.52
Total 168.192 100.00

Experimental elemental analysis, typically performed using techniques such as combustion analysis, would be expected to yield values that are in close agreement with these theoretical percentages, thus confirming the empirical and molecular formula of the synthesized compound.

Computational Chemistry Approaches for 4 Hydroxy 1 Oxa Spiro 4.5 Dec 3 En 2 One and Its Analogues

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scispace.com For 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one and its analogues, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles.

Experimental data from a related compound, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, shows typical double bond distances for C2—C3 (1.344 Å) and C4—O2 (1.220 Å), with a C3—C4 bond distance of 1.457 Å. nih.gov This suggests a conjugated system where the carbonyl group at C4 is linked with the double bond between C2 and C3. nih.gov DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can replicate these geometric parameters and confirm the electronic nature of the tetronic acid moiety. mdpi.com Beyond static structures, DFT is also employed to map out potential energy surfaces, allowing for the calculation of energy profiles for chemical reactions, including the identification of transition states and the determination of activation energies.

Conformational Analysis and Tautomerism Studies

The spirocyclic structure of this compound imparts significant three-dimensionality. researchgate.net The cyclohexane (B81311) ring is not planar and can adopt several conformations, such as the stable chair form or higher-energy boat and twist-boat forms. Computational conformational analysis can determine the relative energies of these conformers and the energy barriers for their interconversion. In a similar spirocyclic system, the five-membered cyclopentyl ring was found to display an envelope conformation. nih.gov

Furthermore, the 4-hydroxy-3-en-2-one moiety can exhibit keto-enol tautomerism. Computational studies can quantify the energy difference between tautomers, predicting which form is more stable under various conditions. The stability of different conformers and tautomers can be influenced by intramolecular hydrogen bonding, which can be accurately modeled using quantum chemical methods. nih.gov

Prediction of Molecular Descriptors and Reactivity Indices

Once the geometry of a molecule is optimized, DFT calculations can be used to determine a wide range of molecular descriptors that help predict its chemical behavior. mdpi.com These descriptors arise from the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are critical; the HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com From these values, various reactivity indices can be derived.

Molecular DescriptorFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons. mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S)1/ηThe reciprocal of hardness; indicates a higher tendency to react. mdpi.com
Electrophilicity Index (ω)χ²/2ηMeasures the propensity of a species to accept electrons. mdpi.com
Dipole MomentCalculated from charge distributionIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.

This table outlines key molecular descriptors derivable from quantum chemical calculations and their importance in predicting the chemical behavior of molecules like this compound.

Molecular Docking Investigations of Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for identifying and optimizing potential drug candidates. For analogues of this compound, which show biological activity, docking can elucidate their mechanism of action at a molecular level. nih.govunimore.it

Identification of Key Binding Sites and Molecular Recognition Elements

The first step in a docking study is to identify the binding site on the target protein. This is often a pocket or groove on the protein surface. Computational tools can predict these sites or use information from experimentally determined structures of the protein with similar ligands. nih.gov

Docking simulations place the ligand (e.g., an analogue of this compound) into this site in many different possible conformations and orientations. A scoring function then estimates the binding affinity for each "pose," with lower scores typically indicating more favorable binding. researchgate.net This process reveals the key amino acid residues within the binding site that are crucial for molecular recognition. These residues may be hydrophobic, polar, or charged, and their specific arrangement defines the pocket's chemical environment. Studies on other compounds have shown that fluctuations in certain residues can indicate their importance as potential hotspots for ligand binding or allosteric interactions. physchemres.org

Analogue TargetProtein TargetKey Interacting Residues (Hypothetical)Binding Site Characteristics
Spiro-Analogue AEnzyme XTyr84, Phe210, Leu307, Trp310Predominantly hydrophobic pocket with aromatic residues for π-stacking.
Spiro-Analogue BReceptor YAsp116, Ser150, Asn154Polar pocket capable of forming multiple hydrogen bonds.
Spiro-Analogue CProtein ZVal65, Ile99, Glu120, Arg124Mixed hydrophobic and charged environment at the interface of two domains.

This table provides a hypothetical example of how molecular docking can identify key amino acid residues and characterize the binding sites for different spiro-analogues interacting with various protein targets.

Elucidation of Binding Modes and Ligand-Receptor Interactions

Beyond identifying where a ligand binds, docking elucidates how it binds. The best-scoring poses reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the 4-hydroxy group) and acceptors (like carbonyl oxygens on the protein backbone or in residues like Asp, Glu, Asn, Gln).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the cyclohexane ring) and hydrophobic amino acid residues (e.g., Leu, Val, Ile, Phe). physchemres.org

Van der Waals Forces: Weak, short-range electrostatic attractions between all atoms. mdpi.com

π-π Stacking: Can occur if the ligand and a protein residue (e.g., Phe, Tyr, Trp) both contain aromatic rings.

By analyzing these interactions, researchers can understand the structure-activity relationship (SAR), explaining why certain analogues are more potent than others. For example, docking studies might reveal that adding a specific functional group to the spiro-compound allows it to form an additional hydrogen bond with the receptor, thereby increasing its binding affinity and biological activity. unimore.it Molecular dynamics simulations can further refine these docked poses, providing insight into the stability of the interactions over time. physchemres.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations are based on Newton's laws of motion, where the forces between atoms are calculated using a molecular mechanics force field. These simulations can track the trajectory of each atom in the system, revealing how the molecule folds, changes shape, and interacts with its surroundings. This information is crucial for understanding how a ligand like this compound might bind to a receptor and exert a biological effect.

Conformational Landscapes of Free and Bound Ligands

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. A molecule is not static but exists as an ensemble of different conformations. Understanding this "conformational landscape" is critical for drug design. MD simulations are a key tool for exploring the accessible conformations of a ligand, both when it is free in solution and when it is bound to a biological target.

Simulation of Ligand-Protein Complex Stability

Beyond understanding the ligand's conformation, MD simulations are instrumental in assessing the stability of the complex formed between a ligand and its protein target. A stable complex is often a prerequisite for a sustained biological response. MD simulations can provide a dynamic view of the protein-ligand interactions over time, helping to identify the key interactions that contribute to the stability of the complex.

By analyzing the simulation trajectory, researchers can monitor various parameters to gauge the stability of the complex. These include the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, the number and duration of hydrogen bonds, and other non-covalent interactions like hydrophobic contacts and salt bridges. A stable complex will typically show smaller fluctuations in RMSD and persistent key interactions throughout the simulation.

For this compound and its analogues, MD simulations could be used to predict how modifications to the chemical structure would affect the stability of the protein-ligand complex. For instance, adding or removing a functional group might lead to the formation of new hydrogen bonds or create steric clashes, thereby increasing or decreasing the stability of the complex. This predictive capability is a cornerstone of computational drug design, allowing for the in silico screening of potential drug candidates before their synthesis and experimental testing. While direct simulation data for the title compound is not published, the methodology has been successfully applied to a wide range of ligand-protein systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental pillars of medicinal chemistry and drug design. jocpr.com These computational approaches aim to establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For this compound and its analogues, QSAR and SAR studies can provide invaluable insights for optimizing their biological profile.

SAR is a qualitative approach that involves systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This process helps to identify the key structural features, or pharmacophores, that are essential for activity. QSAR, on the other hand, is a quantitative approach that uses statistical methods to correlate the biological activity with physicochemical properties or molecular descriptors of the compounds. wikipedia.org

Correlating Structural Features with Biological Response

The primary goal of SAR and QSAR studies is to understand how specific structural modifications influence the biological response of a molecule. For a series of analogues of this compound, researchers would systematically alter different parts of the molecule, such as the substituents on the cyclohexane or lactone rings, and then measure the biological activity of each new compound.

The collected data would then be analyzed to identify trends. For example, it might be found that introducing a bulky substituent at a particular position on the cyclohexane ring leads to a decrease in activity, suggesting a steric hindrance at the binding site. Conversely, adding a hydrogen bond donor at another position might enhance the activity, indicating the presence of a complementary hydrogen bond acceptor in the target protein.

In a QSAR study, these structural variations would be quantified using molecular descriptors. These descriptors can be categorized into several types, including:

Electronic descriptors: such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

By correlating these descriptors with the biological activity, a mathematical model can be developed that describes the structure-activity relationship in a quantitative manner.

Development of Predictive Models for Analogues

A key advantage of QSAR is the ability to develop predictive models. Once a statistically robust QSAR model has been established for a series of compounds, it can be used to predict the biological activity of new, unsynthesized analogues. nih.gov This predictive power can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active.

The development of a predictive QSAR model typically involves the following steps:

Data Set Selection: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques.

For the analogues of this compound, a validated QSAR model could guide the design of new derivatives with enhanced potency and selectivity. For instance, the model might predict that increasing the lipophilicity of a certain region of the molecule while maintaining a specific electronic feature would lead to a significant improvement in activity. This in silico guidance helps to focus synthetic efforts on the most promising candidates, thereby saving time and resources.

Below is an interactive table summarizing the key aspects of QSAR and SAR studies for this compound and its analogues.

AspectStructure-Activity Relationship (SAR)Quantitative Structure-Activity Relationship (QSAR)
Approach QualitativeQuantitative
Methodology Systematic structural modifications and observation of activity changes.Statistical correlation of molecular descriptors with biological activity.
Goal Identify key pharmacophoric features.Develop a predictive mathematical model.
Outcome Guidelines for designing new analogues.Predicted activities of virtual compounds.

Biological Activity and Mechanistic Investigations of 4 Hydroxy 1 Oxa Spiro 4.5 Dec 3 En 2 One Derivatives

Biological Significance of Spirocyclic Systems (General Context)

Spirocyclic systems, characterized by two rings connected through a single common atom, are a prominent structural motif in a vast number of naturally occurring and synthetic compounds. Their unique three-dimensional architecture imparts a high degree of conformational rigidity and complexity, which is often associated with potent and selective biological activities. This structural feature allows for precise spatial orientation of functional groups, facilitating specific interactions with biological targets such as enzymes and receptors.

The inherent structural novelty and diversity of spirocyclic scaffolds have made them attractive targets in medicinal chemistry and drug discovery. nih.gov Many compounds incorporating a spiro-system exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.govnih.gov The spiro center introduces a chiral element, and the stereochemistry often plays a crucial role in the biological activity of these molecules. The development of synthetic methodologies to access diverse and complex spirocyclic systems continues to be an active area of research, driven by the potential of these compounds to address a variety of therapeutic needs.

In Vitro Enzymatic and Receptor-Mediated Activity Profiling

Inhibition of Key Enzymes and Mechanistic Insights

Derivatives of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one have been investigated for their potential to inhibit key enzymes involved in various disease pathways. A notable study focused on a series of novel 4-hydroxy Pd-C-III derivatives, which were evaluated as dual-target inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are implicated in type 2 diabetes mellitus. nih.gov

The synthesized compounds exhibited a range of inhibitory activities against α-glucosidase, with IC50 values indicating moderate to potent inhibition. nih.gov Among the tested derivatives, compound 8a emerged as a particularly strong inhibitor of α-glucosidase. nih.gov Further investigation revealed that compound 8a also possessed the ability to inhibit PTP1B and α-amylase. nih.gov

Enzyme kinetic studies were performed to elucidate the mechanism of inhibition by compound 8a , revealing a mixed-type inhibition pattern. nih.gov Spectroscopic experiments provided additional mechanistic insights, demonstrating that compound 8a could quench the intrinsic fluorescence of α-glucosidase in a concentration-dependent manner. This suggests a direct interaction with the enzyme, leading to conformational changes that disrupt its secondary structure and ultimately its catalytic function. nih.gov Molecular docking studies further supported these findings, indicating that compound 8a could effectively bind to the active sites of both α-glucosidase and PTP1B. nih.gov

Table 1: Enzymatic Inhibition by 4-Hydroxy Pd-C-III Derivative 8a

Enzyme IC50 Value (µM)
α-Glucosidase 66.3 ± 2.4
PTP1B 47.0 ± 0.5

Modulation of Cellular Receptors and Signaling Pathways

The interaction of spirocyclic compounds with cellular receptors and their subsequent modulation of signaling pathways is a key area of research. While specific studies on this compound derivatives are emerging, related spirocyclic systems have shown significant activity. For instance, certain 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT1A receptor agonists. unimore.it This highlights the potential of the spiro[4.5]decane scaffold to interact with G-protein coupled receptors.

Furthermore, spirodienone molecules, a class that includes derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, have been shown to suppress the activation of the nuclear transcription factor-κB (NF-κB). nih.gov NF-κB is a critical regulator of inflammatory responses, cell proliferation, and survival. Inhibition of the NF-κB signaling pathway is a well-established strategy in cancer therapy. The ability of these related spiro compounds to modulate such a crucial signaling pathway underscores the therapeutic potential of the broader class of spiro[4.5]decane derivatives.

In Vitro Cellular Efficacy Studies in Disease Models

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are structurally related to the core this compound scaffold, have demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.govnih.gov These compounds were evaluated for their cytotoxic effects on human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.gov

Preliminary results indicated that the majority of the synthesized derivatives exhibited moderate to potent antitumor activity. nih.gov Notably, compound 11h was identified as a highly effective agent against all three tested cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov Specifically, the IC50 values for compound 11h were 0.19 µM against A549 cells, 0.08 µM against MDA-MB-231 cells, and 0.15 µM against HeLa cells. nih.gov Further studies on a related compound, 8b , showed that it inhibits tumor cell proliferation by inducing cell cycle arrest. nih.gov Treatment with compound 8b also led to an increase in both early and late-stage apoptosis in MDA-MB-231 cells. nih.gov

Table 2: Anti-proliferative Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives (IC50 in µM)

Compound A549 (Lung Cancer) MDA-MB-231 (Breast Cancer) HeLa (Cervical Cancer)
11b 0.18 - -
11d - 0.08 -
11h 0.19 0.08 0.15
11k - 0.09 0.14

| 12c | - | - | 0.14 |

Data extracted from a study by Xu et al. (2018). nih.gov A hyphen (-) indicates that the data was not reported for that specific combination.

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antitubercular)

The spirocyclic scaffold is also a promising framework for the development of novel antimicrobial agents. While direct studies on the antimicrobial properties of this compound are limited, research on structurally similar spiro compounds has revealed significant activity. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their antiviral activity, with some compounds showing inhibitory effects against human coronavirus replication. nih.gov

In the broader context of spiro compounds, novel spiropyrrolidines tethered with thiochroman-4-one (B147511) or chroman-4-one moieties have been synthesized and evaluated for their antibacterial and antifungal activities against pathogenic organisms. mdpi.com Several of these compounds displayed moderate to excellent activity against the screened microbial strains. mdpi.com The structure-activity relationship studies of these dispiropyrrolidines have confirmed that the spiropyrrolidine scaffold is a viable candidate for developing potent antimicrobial agents. mdpi.com These findings suggest that derivatives of this compound could also possess antimicrobial properties, warranting further investigation in this area.

Anti-inflammatory Response and Associated Pathways

Derivatives of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold have been identified as possessing potential anti-inflammatory effects. While specific mechanistic pathways for this compound are not extensively detailed in the literature, the anti-inflammatory properties of related spirolactone compounds, such as Spironolactone (B1682167), provide insight into possible mechanisms of action.

Spironolactone is a well-documented spirolactone that exhibits significant anti-inflammatory and immunomodulatory properties. researchgate.net Its mechanism is believed to involve the inactivation of the nuclear factor-κB (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB, spironolactone can suppress the production of a cascade of pro-inflammatory mediators.

Research has demonstrated that spironolactone markedly suppresses the transcription and release of several key pro-inflammatory cytokines. ox.ac.uk These include tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), lymphotoxin, and granulocyte-macrophage colony-stimulating factor (GM-CSF). ox.ac.ukresearchgate.net The inhibition of these cytokines can be substantial, with reductions of 70-90% observed. ox.ac.uk Furthermore, studies on human peripheral blood mononuclear cells have shown that spironolactone can significantly reduce the angiotensin II-induced production of Monocyte Chemoattractant Protein-1 (MCP-1) and TNF-α. nih.gov This body of evidence on related spirolactones suggests that derivatives of this compound may exert their anti-inflammatory effects by targeting similar central inflammatory pathways, such as NF-κB, and subsequently reducing the expression of key cytokines and chemokines.

Exploration of Structure-Activity Relationships for Bioactive Analogues

The biological activity of compounds based on the spiro[4.5]decane scaffold is highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies on various analogues reveal that modifications to the core, including changes in heteroatoms and substitutions on the rings, can profoundly influence their therapeutic potential and target selectivity.

For instance, in a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, systematic modifications led to compounds with preferential affinity for M1 over M2 receptors. nih.gov The introduction of a 2-ethyl group or a 3-methylene group to the 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one core was found to be a key determinant in achieving this selectivity. nih.gov

In the context of antiviral activity, SAR studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives identified features crucial for inhibiting human coronavirus replication. nih.gov Activity was contingent on substitutions at the C-2 and C-8 positions, as well as the presence of an amide group at C-4. The most potent analogue, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, highlighted the importance of a tert-butyl group at C-8 and a specific N-acyl side chain for maximizing efficacy. nih.gov

Furthermore, research into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives as potential antitumor agents showed that the nature of the substituent at the N-4 position was critical. nih.gov Among the synthesized compounds, the 4-(4-bromobenzyl) derivative emerged as the most effective against tested cancer cell lines. nih.gov Similarly, studies on 8-azaspiro[4.5]decane-7,9-diones revealed that strategic placement of fluorine atoms on a phenylpiperazine moiety attached to the nitrogen at position 8 resulted in antagonists with high selectivity for the α(1d)-adrenergic receptor. nih.gov

These examples collectively demonstrate that the bioactivity of spiro[4.5]decane derivatives can be finely tuned. Key factors influencing activity and selectivity include the type and position of heteroatoms in the spirocyclic core, the size and electronic properties of substituents on both the five- and six-membered rings, and the nature of side chains attached to nitrogen atoms within the scaffold.

Table 1: Structure-Activity Relationship (SAR) Findings for Bioactive Spiro[4.5]decane Analogues
Core ScaffoldModificationResulting Biological ActivityReference
1-Oxa-8-azaspiro[4.5]decaneAddition of 2-ethyl or 3-methylene groupPreferential affinity for M1 over M2 muscarinic receptors nih.gov
1-Thia-4-azaspiro[4.5]decan-3-oneSubstitutions at C-2 (methyl) and C-8 (tert-butyl); N-acyl group at C-4Inhibition of human coronavirus 229E replication nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneAddition of a 4-bromobenzyl group at N-4Enhanced antitumor activity nih.gov
8-Azaspiro[4.5]decane-7,9-dioneFluoro-substitutions on a terminal piperazine (B1678402) ringHigh selectivity as α(1d)-adrenergic receptor antagonists nih.gov

Biosynthetic Pathways and Natural Product Isolation of Related Scaffolds

The 1-oxaspiro[4.5]decane framework is a recurring structural motif found in a variety of natural products. Spirocyclic compounds are widely distributed in nature, with examples such as crotonosine (B1252990) isolated from legumes and brevione O from marine fungi. nih.gov A specific example of a naturally occurring 1-oxaspiro[4.5]decane is theaspirane, a flavor component first identified in tea. nist.gov

The biosynthesis of these complex spiro-scaffolds involves intricate enzymatic pathways. For example, the proposed biosynthesis of psammaplysins, marine natural products containing a 1-oxa-3-azaspiro[4.5]decane core, is thought to proceed from bromotyrosine precursors. researchgate.net This pathway involves the formation of benzene (B151609) oxide-oxepin intermediates, which then undergo cyclization to form the characteristic spiro junction. researchgate.net Such biosynthetic pathways highlight nature's sophisticated chemical strategies for constructing complex molecular architectures.

Understanding the biosynthesis of bioactive natural products is of significant interest, particularly when these compounds are produced in low quantities by their natural sources. taylorfrancis.com Elucidating the specific enzymatic steps and identifying the key enzymes involved can pave the way for biotechnological production methods. taylorfrancis.com By cloning the genes for these enzymes into suitable expression vectors, it may be possible to develop scalable fermentation or cell-based systems for producing these valuable compounds, overcoming the limitations of isolation from natural sources. taylorfrancis.com

Research Trajectories and Synthetic Utility of 4 Hydroxy 1 Oxa Spiro 4.5 Dec 3 En 2 One

Utility as a Synthon in Complex Molecule Construction

While direct and extensive literature on the use of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one as a foundational synthon is not abundant, the inherent reactivity of its tetronic acid moiety provides a versatile platform for the construction of more complex molecules. The enol-lactone structure offers multiple reactive sites for elaboration. The hydroxyl group can be acylated or etherified, the double bond can undergo various addition reactions, and the carbonyl group can be targeted by nucleophiles.

The true synthetic utility of this spirocyclic core is most prominently demonstrated through the synthesis of its derivatives, which have found significant applications in agrochemical and medicinal chemistry. chimia.chresearcher.life The synthesis of these more complex structures often involves the initial construction of the spirocyclic core followed by functionalization. For instance, the acylation of the hydroxyl group is a key step in the synthesis of several commercial pesticides. researchgate.net This highlights the role of the parent compound as a crucial intermediate, even if it is not always isolated in its free form during large-scale production.

The development of stereoselective methods for the synthesis of spiroketals and other spirocycles is an active area of research. benthamdirect.commskcc.orgresearchgate.net Such advancements are critical for accessing specific stereoisomers of derivatives of this compound, which can exhibit significantly different biological activities. The rigidity and well-defined three-dimensional orientation of substituents in spirocyclic compounds make them attractive scaffolds for rational drug design. mdpi.comacs.org

Potential in Agrochemical and Pesticide Research

The most well-documented and commercially significant application of the this compound scaffold lies in the field of agrochemicals. Several highly effective acaricides and insecticides are derivatives of this core structure. chimia.chresearchgate.net These compounds belong to the chemical class of spirocyclic tetronic and tetramic acid derivatives and act as inhibitors of lipid biosynthesis, a mode of action that is distinct from many other commercial pesticides. chimia.chuct.cl

Two prominent examples are spirodiclofen (B1663620) and spiromesifen (B166731), which are potent acaricides used to control various mite species in crops. chimia.chresearchgate.net A third example, spirotetramat (B1682168), is a systemic insecticide effective against a broad range of sucking insects. epa.govresearchgate.netyoutube.com

Compound Chemical Class Primary Target Pests Mode of Action
Spirodiclofen Spirocyclic tetronic acidMites (e.g., Panonychus spp., Tetranychus spp.) epa.govInhibition of lipid biosynthesis (Acetyl-CoA carboxylase inhibitor) researchgate.net
Spiromesifen Spirocyclic tetronic acidMites and whiteflies Inhibition of lipid biosynthesis (Acetyl-CoA carboxylase inhibitor) researchgate.net
Spirotetramat Spirocyclic tetramic acidSucking insects (aphids, whiteflies, scale insects) researchgate.netInhibition of lipid biosynthesis (Acetyl-CoA carboxylase inhibitor) uct.clyoutube.com

These compounds exhibit excellent efficacy and have a favorable toxicological and environmental profile, making them valuable tools in integrated pest management (IPM) programs. researchgate.netekb.eg Their novel mode of action also makes them effective against pest populations that have developed resistance to other classes of pesticides. chimia.ch The activity of these pesticides is largely attributed to the spirocyclic tetronic acid core, which is the key pharmacophore responsible for binding to the target enzyme, acetyl-CoA carboxylase. researchgate.net

Emerging Applications in Materials Science and Medicinal Chemistry

The unique structural features of spirocyclic compounds are increasingly being explored in materials science and medicinal chemistry. The rigidity and three-dimensionality of the spiro scaffold can impart desirable properties to polymers and other materials. While specific applications of this compound in materials science are not yet widely reported, the potential exists for its use as a monomer or cross-linking agent to create polymers with novel thermal and mechanical properties. The defined spatial arrangement of functional groups in spiro compounds is also being leveraged in the design of porous crystalline materials like metal-organic frameworks (MOFs) for applications in gas storage and separation. acs.org

In medicinal chemistry, spirocyclic scaffolds are considered "privileged structures" due to their prevalence in biologically active natural products and their ability to interact with protein binding sites with high specificity. researcher.lifemdpi.comacs.orgbeilstein-journals.orgnih.govnih.gov The introduction of a spiro center can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. acs.org While research on the medicinal applications of this compound itself is limited, the broader class of spiro-heterocycles is being investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. researchgate.netnih.govresearchgate.net For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have shown promising antitumor activity. nih.gov

Challenges in Synthesis and Derivatization for Enhanced Biological Activity

Despite the potential of this compound and its derivatives, their synthesis and further functionalization present several challenges. The construction of the spirocyclic core, particularly with stereocontrol, can be complex. benthamdirect.commskcc.orgnih.gov Achieving high yields and selectivity often requires multi-step synthetic sequences and carefully optimized reaction conditions.

Key challenges include:

Stereoselective Synthesis: The spiro carbon is a stereocenter, and the biological activity of the resulting compounds can be highly dependent on the stereochemistry. Developing efficient and scalable methods for the enantioselective synthesis of the spirocyclic core is a primary hurdle. mskcc.orgnih.gov

Regioselectivity of Derivatization: The multiple reactive sites on the this compound scaffold can lead to mixtures of products during derivatization. Controlling the regioselectivity of reactions to modify specific positions is crucial for synthesizing compounds with desired biological activities.

Scalability: While numerous methods for the synthesis of spirocycles have been developed in academic laboratories, scaling up these processes for industrial production can be challenging and costly.

Overcoming these challenges is essential for the further development of this class of compounds for agrochemical and pharmaceutical applications. Research into novel catalytic methods and more efficient synthetic routes is ongoing. researchgate.net

Future Research Directions and Unexplored Avenues

The research landscape for this compound and its analogues remains rich with possibilities. Several avenues for future investigation could unlock the full potential of this versatile scaffold.

Future Research Directions:

Exploration of Novel Biological Targets: While the inhibition of lipid biosynthesis is the established mode of action for the agrochemical derivatives, the spirocyclic core could be adapted to target other enzymes or receptors. High-throughput screening of libraries of diverse derivatives against a wide range of biological targets could uncover new therapeutic applications.

Development of New Synthetic Methodologies: There is a continuing need for more efficient, stereoselective, and environmentally friendly methods for the synthesis of the spiro[4.5]decane core and its subsequent derivatization. The development of novel catalytic systems and one-pot reactions would be highly valuable.

Applications in "Smart" Materials: The conformational rigidity and potential for functionalization of the spirocyclic scaffold could be exploited in the development of responsive or "smart" materials. For example, incorporating this unit into polymers could lead to materials that change their properties in response to external stimuli such as light, pH, or temperature.

Investigation of Underexplored Derivatives: While the focus has been on acaricidal and insecticidal derivatives, the synthesis and biological evaluation of a broader range of analogues with different substitution patterns could lead to the discovery of compounds with novel activities, such as herbicidal or fungicidal properties.

The unique structural and chemical properties of this compound position it as a valuable building block for future innovations in both applied and fundamental chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.